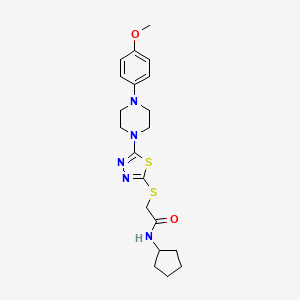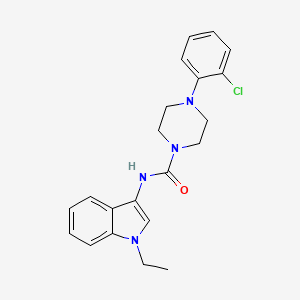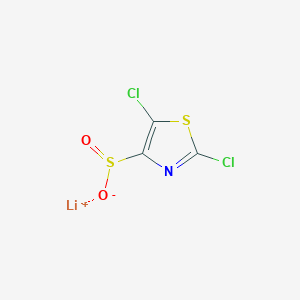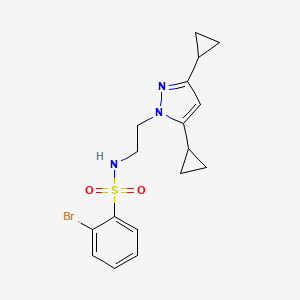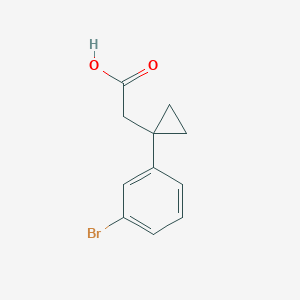
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, commonly known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. BPTB is a member of the thiadiazole family, which is well known for its diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Scientific Research Applications
Anticancer Activity
A study by Tiwari et al. (2017) explored the synthesis of novel compounds containing a thiadiazole scaffold and benzamide groups, known for their significant biological properties. These compounds were evaluated for their in vitro anticancer activity against several human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7), alongside a normal breast epithelial cell (MCF-10A). Several synthesized compounds exhibited promising anticancer activity, with GI50 values comparable to that of the standard drug Adriamycin. Specifically, compounds 7k, 7l, 7b, and 7a demonstrated high potency as anticancer agents. The study also included a molecular docking study to predict the mechanism of action and assessed the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior of these compounds (Tiwari, S., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D., & Nikalje, A. P., 2017).
Fluorescence Characteristics
Zhang et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, examining their photophysical properties. The study investigated the impact of various substituents on the benzamide ring and phenyl-1,3,4-thiadiazole ring in different organic solvents and solid state. These compounds exhibited excellent photophysical properties, including a large Stokes shift, solid-state fluorescence, and an aggregation-induced emission effect (AIEE), highlighting their potential in applications requiring fluorescence characteristics (Zhang, K., Zheng, H., Hua, C.-j., Xin, M., Gao, J.-r., & Li, Y.-j., 2017).
Synthesis and Characterization
In another study, the synthesis of N-benzothiazol-2-yl-amides via a copper-catalyzed intramolecular cyclization process was explored by Wang et al. (2008). Utilizing N-(4,5-dihydrooxazol-2-yl)benzamide as a novel and efficient ligand, various substituted 1-acyl-3-(2-bromophenyl)thioureas were successfully cyclized under mild conditions, yielding N-benzothiazol-2-yl-amides in good to excellent yields. This study showcases the synthetic versatility of related compounds and their potential for further chemical transformations (Wang, J., Peng, F., Jiang, J., Lu, Z., Wang, L., Bai, J., & Pan, Y., 2008).
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF3N3OS/c17-10-7-5-9(6-8-10)14-22-23-15(25-14)21-13(24)11-3-1-2-4-12(11)16(18,19)20/h1-8H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAVALAUKHZJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

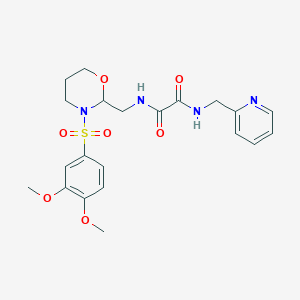
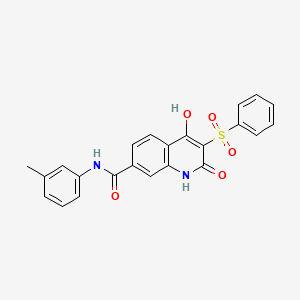
![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)
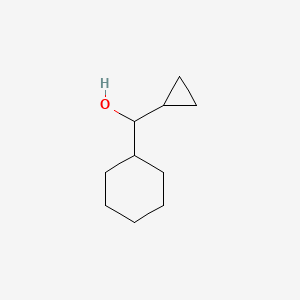
![2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate](/img/structure/B2823902.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-benzyl-4-oxophthalazine-1-carboxylate](/img/structure/B2823903.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823905.png)

